N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride
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Overview
Description
N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride is a complex organic compound that features a unique combination of indole, thiazole, and guanidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phenylhydrazine, thiourea, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-thiazole derivatives and guanidine-containing molecules. Examples include:
- 2-(1H-Indol-3-yl)-1,3-thiazole
- 2-(4-Methyl-1H-indol-3-yl)-1,3-thiazole
- Guanidine hydrochloride
Uniqueness
What sets N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S.ClH/c19-17(20)23-18-22-14(10-24-18)15-12-8-4-5-9-13(12)21-16(15)11-6-2-1-3-7-11;/h1-10,21H,(H4,19,20,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIPRYWBLVUSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CSC(=N4)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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